6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
This compound can serve as an intermediate in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions. The bicyclic structure is characteristic of many natural products and pharmaceuticals, making it a valuable building block for further chemical transformations .
Medicinal Chemistry
In medicinal chemistry, the bicyclic moiety of the compound could be utilized to synthesize novel therapeutic agents. Its structure is similar to that of compounds known to exhibit biological activities such as tuberculocidal, anticancer, and antidepressant effects .
Material Science
The compound’s unique structure allows for its use in material science, especially in the development of new polymers with specific mechanical properties. The rigidity of the bicyclic framework can impart strength and durability to polymeric materials .
Chemical Sensors
Due to the reactive thioxo and dihydropyrimidinone groups, this compound could be explored for use in chemical sensors. These functional groups can interact with specific analytes, allowing for the detection of various substances .
Catalysis
The compound’s structure suggests potential utility in catalysis. The bicyclic system can act as a ligand framework in transition metal complexes, which are often used as catalysts in organic reactions .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be investigated for their plant growth regulatory properties. Similar structures have been found to act as growth stimulators or herbicides .
Nanotechnology
The compound could be used in nanotechnology, particularly in the synthesis of nanoscale materials. Its well-defined structure can serve as a scaffold for building nanostructures with precise geometries .
Environmental Chemistry
Lastly, the compound’s sulfur-containing group could be of interest in environmental chemistry for the removal of heavy metals from wastewater. Sulfur groups have a high affinity for binding heavy metals, which could be exploited in treatment processes .
properties
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-10-5-9(12-11(15)13-10)8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFTVSHCVJXCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC(=O)NC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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